molecular formula C26H33N5O3 B13845969 N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide

Cat. No.: B13845969
M. Wt: 463.6 g/mol
InChI Key: HBCLKDXKAPXHCN-HDICACEKSA-N
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Description

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a piperazine ring, and a benzamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide typically involves multiple steps, including the formation of the pyrazole ring, the piperazine ring, and the benzamide group. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various substituted benzoyl chlorides. The reaction conditions often involve refluxing in organic solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H33N5O3

Molecular Weight

463.6 g/mol

IUPAC Name

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide

InChI

InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-12,14,17-18,27H,5,8,13,15-16H2,1-4H3,(H,28,30,32)/t17-,18+

InChI Key

HBCLKDXKAPXHCN-HDICACEKSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)NC3=NN=C(C3)CCC4=CC(=CC(=C4)OC)OC

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NN=C(C3)CCC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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